molecular formula C12H13N3O B14789872 6-Methyl-2-oxo-5-pyridin-4-ylpiperidine-3-carbonitrile

6-Methyl-2-oxo-5-pyridin-4-ylpiperidine-3-carbonitrile

Cat. No.: B14789872
M. Wt: 215.25 g/mol
InChI Key: BILDGYCKOOQRAP-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-5-pyridin-4-ylpiperidine-3-carbonitrile is a heterocyclic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-5-pyridin-4-ylpiperidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-5-pyridin-4-ylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols. Substitution reactions could result in a variety

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C12H13N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-5,8,10-11H,6H2,1H3,(H,15,16)

InChI Key

BILDGYCKOOQRAP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(=O)N1)C#N)C2=CC=NC=C2

Origin of Product

United States

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